Physicochemical Profile vs. Closest Cycloalkyl Analogs
The computed physicochemical properties of 2-Amino-3-(1-methylcyclobutyl)propanoic acid can be compared with its closest analogs: 2-amino-3-cyclobutylpropanoic acid (cyclobutylalanine, CAS 4426-06-6), 2-amino-3-cyclopentylpropanoic acid (CAS 96539-87-6), and the acyclic steric mimetic L-tert-leucine (CAS 20859-02-3) [1]. The target compound has a higher molecular weight (157.21 g/mol) and a computed lipophilicity (XLogP3: -1.0) that is intermediate between the cyclopentyl (MW 157.21, XLogP3: -0.8) and the cyclobutyl (MW 143.18, XLogP3: -1.4) analogs, but higher than the acyclic tert-leucine (XLogP3: -1.8) [1]. These differences are critical for tuning passive permeability and solubility in peptide lead optimization [2].
| Evidence Dimension | Physicochemical properties (MW, XLogP3) |
|---|---|
| Target Compound Data | MW: 157.21 g/mol; XLogP3: -1.0 |
| Comparator Or Baseline | Cyclobutylalanine: MW 143.18 g/mol, XLogP3 -1.4. Cyclopentylalanine: MW 157.21 g/mol, XLogP3 -0.8. tert-Leucine: MW 131.17 g/mol, XLogP3 -1.8. |
| Quantified Difference | XLogP3 difference of +0.4 (vs. cyclobutyl), -0.2 (vs. cyclopentyl), +0.8 (vs. tert-leucine). |
| Conditions | Computed properties using XLogP3 and PubChem 2024 release. |
Why This Matters
The distinct lipophilicity profile relative to cyclobutylalanine and tert-leucine suggests different membrane permeability and solubility behavior, which directly impacts its selection as a building block for optimizing ADME properties.
- [1] PubChem. Computed Properties for CID 129050670, CID 21988066, CID 229579, and CID 306131. National Center for Biotechnology Information (2024). View Source
- [2] Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. View Source
